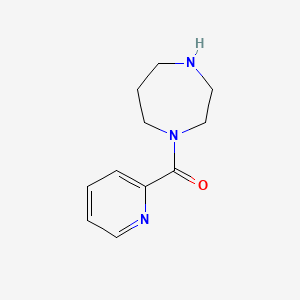

1-(pyridine-2-carbonyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBIZXCSSCIEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Analysis for Structure Elucidation

Spectroscopic techniques are fundamental tools for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR spectroscopy is one of the most powerful methods for elucidating the molecular structure of organic compounds in solution. For "1-(pyridine-2-carbonyl)-1,4-diazepane," both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring and the diazepane ring. The four aromatic protons of the pyridine-2-carbonyl moiety typically appear in the downfield region (δ 7.0-8.8 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing carbonyl group. The protons on the seven-membered diazepane ring exhibit more complex patterns, often appearing as multiplets in the upfield region (δ 1.8-4.0 ppm). The specific chemical shifts and coupling constants are influenced by the ring's conformation and the electronic environment created by the amide bond.

Interactive Table 1: Predicted NMR Data for this compound Predicted data based on analysis of constituent functional groups and related structures.

| Analysis Type | Group | Predicted Chemical Shift (ppm) |

| ¹H NMR | Pyridine-H | 7.0 - 8.8 (m) |

| Diazepane-CH₂ (adjacent to N-CO) | 3.5 - 4.0 (m) | |

| Diazepane-CH₂ (adjacent to NH) | 2.8 - 3.2 (m) | |

| Diazepane-CH₂-CH₂ | 1.8 - 2.2 (m) | |

| ¹³C NMR | Carbonyl (C=O) | 164 - 172 |

| Pyridine-C (quaternary) | 146 - 150 | |

| Pyridine-CH | 120 - 140 | |

| Diazepane-C (adjacent to N-CO) | 45 - 55 | |

| Diazepane-C (adjacent to NH) | 40 - 50 | |

| Diazepane-C-C | 25 - 35 |

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. In "this compound," the most prominent bands confirm the key structural features. A strong absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O (amide) stretching vibration. aun.edu.eg Other significant absorptions include C-N stretching vibrations for the amide and amine groups, aromatic C=C and C-H stretching from the pyridine ring, and aliphatic C-H stretching from the diazepane ring. aun.edu.eg

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1630 - 1680 |

| Amine | N-H Stretch (secondary) | 3300 - 3500 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 |

| Amine/Amide | C-N Stretch | 1200 - 1350 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to study its fragmentation patterns, which can provide structural clues.

For "this compound" (molecular formula C₁₁H₁₅N₃O), the calculated monoisotopic mass is approximately 205.1215 Da. americanelements.comuni.lu In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of approximately 206.1288. uni.lu Other common adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected. uni.lu

Interactive Table 3: Predicted Mass Spectrometry Data for this compound Data based on the isomer 1-(pyridine-4-carbonyl)-1,4-diazepane. uni.lu

| Adduct | Formula | Predicted m/z |

| Protonated Molecule | [M+H]⁺ | 206.12878 |

| Sodium Adduct | [M+Na]⁺ | 228.11072 |

| Potassium Adduct | [M+K]⁺ | 244.08466 |

| Ammonium Adduct | [M+NH₄]⁺ | 223.15532 |

| Dehydrated Protonated Molecule | [M+H-H₂O]⁺ | 188.11876 |

Crystallographic Analysis of 1,4-Diazepane Containing Structures

While spectroscopy provides data on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This includes precise bond lengths, bond angles, and the conformational arrangement of the atoms.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. In the study of 1,4-diazepane derivatives, this technique has been crucial for unequivocally characterizing their molecular geometries. researchgate.net The analysis of dibenzo[b,e] nih.govresearchgate.netdiazepin-1-ones and other complex diazepine (B8756704) derivatives has been accomplished using single-crystal X-ray diffraction to confirm their structures and stereochemistry. researchgate.netmdpi.com For instance, studies on various 1,5-benzodiazepine derivatives have utilized X-ray crystallography to elucidate the core seven-membered diazepine ring fused to a benzene (B151609) ring. mdpi.com These analyses provide foundational data for understanding structure-activity relationships and for computational modeling studies. nih.gov

The seven-membered 1,4-diazepane ring is not planar and can adopt several low-energy conformations. researchgate.net X-ray crystallographic and NMR studies on various diazepane derivatives have identified multiple conformational possibilities.

Research on homopiperazine (B121016) (the parent 1,4-diazepane) revealed a pseudo-chair conformation in its crystal structure. mdpi.com In other derivatives, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring was found to adopt a chair conformation. nih.gov More complex studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that the diazepane ring can exist in a twist-boat conformation, which is stabilized by intramolecular interactions. This conformational preference is believed to be relevant to the molecule's biological activity. The flexibility of the diazepine ring allows it to adopt different shapes, which can be a critical factor in its interaction with biological targets. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (QCC) and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the intrinsic properties of a molecule. These methods provide a theoretical framework for understanding reaction pathways and electronic characteristics.

A review of publicly accessible scientific literature and chemical databases indicates that detailed quantum chemical studies on the reaction mechanisms and energetics specifically for the synthesis or degradation of 1-(pyridine-2-carbonyl)-1,4-diazepane have not been reported. While DFT is a common method for exploring reaction coordinates, transition states, and activation energies, such specific analyses for this compound are not currently available.

Similarly, there is a notable absence of published research detailing the electronic structure and reactivity of this compound through DFT or other quantum chemical methods. Analyses such as mapping of electrostatic potential surfaces, determination of frontier molecular orbitals (HOMO-LUMO), and calculation of reactivity descriptors, which are crucial for predicting sites of electrophilic or nucleophilic attack, have not been specifically documented for this compound.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, forming a stable complex. This method is instrumental in structure-based drug design for predicting binding affinity and interaction patterns.

Comprehensive molecular docking studies predicting the specific binding modes and key molecular interactions of this compound with any particular biological target are not available in the current body of scientific literature. Research on analogous compounds has identified key interactions within receptor pockets, such as hydrogen bonds and hydrophobic contacts, but these findings are not directly transferable. For instance, studies on similar diazepane derivatives have highlighted interactions with specific amino acid residues like Trp164, Phe133, and Tyr206 in the sigma receptor. However, without specific docking studies on this compound, its precise interaction pattern remains hypothetical.

The specific contribution of the pyridine-2-carbonyl group attached to the 1,4-diazepane scaffold to receptor affinity has not been elucidated through computational studies. Structure-activity relationship (SAR) studies often rely on comparing a series of related compounds to determine how different functional groups affect binding. While research on other pyridine (B92270) and diazepine (B8756704) derivatives exists, a direct computational analysis isolating the role of the unique structural features of this compound on binding affinity is currently unpublished.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models for this compound are not yet available in published literature, the methodologies for creating such models are well-established. These studies are vital for understanding the relationship between a molecule's structure and its biological activity, and for designing new, more potent analogs.

QSAR studies on structurally related compounds, such as piperazine (B1678402) and pyridine derivatives, have demonstrated the importance of various molecular descriptors in predicting biological activity. For instance, a study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with their inhibitory activity. mdpi.com These models, often developed using techniques like Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR), provide robust predictive power. mdpi.com Similarly, QSAR models for pyridine and bipyridine derivatives have been successfully developed to predict their anticancer activity, highlighting the utility of this approach. chemrevlett.com

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This can be done based on a known active ligand (ligand-based) or the structure of the biological target (structure-based). Dynamic structure-based pharmacophore models, which account for the flexibility of the protein target, are becoming increasingly common as they can provide a more accurate representation of the binding interactions. biorxiv.orgresearchgate.netbiorxiv.org For a molecule like this compound, a pharmacophore model would likely include features such as hydrogen bond acceptors (the carbonyl oxygen and pyridine nitrogen), a hydrogen bond donor (the secondary amine in the diazepane ring), and hydrophobic/aromatic regions (the pyridine ring). By comparing the pharmacophore of this compound with those of known active compounds or by docking it into a target protein, researchers can hypothesize its potential biological targets and design new derivatives with improved activity.

Table 1: Key Molecular Descriptors in QSAR Studies of Related Heterocyclic Compounds

| Descriptor | Description | Potential Relevance for this compound | Reference |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and can influence receptor binding. | mdpi.com |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Influences the molecule's interaction with its biological target and its pharmacokinetic properties. | mdpi.com |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug absorption and blood-brain barrier penetration. | mdpi.com |

| Log S | Aqueous solubility. | A critical factor for drug formulation and bioavailability. | mdpi.com |

In Silico ADMET Prediction Methodologies

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to identify potential liabilities. Various computational tools and web servers, such as SwissADME, pkCSM, and admetSAR, are frequently used for these predictions. royalsocietypublishing.orgnih.govyoutube.com

For this compound, a hypothetical in silico ADMET analysis can be inferred from studies on similar structures, such as pyridine and piperazine derivatives. These studies often predict a range of physicochemical and pharmacokinetic properties.

Absorption: Properties like high gastrointestinal (GI) absorption are often predicted for pyridine-containing compounds, which is a favorable characteristic for orally administered drugs. researchgate.net The Caco-2 permeability of a compound is also a key indicator of its absorption potential. frontiersin.org

Distribution: A crucial aspect of distribution is whether a compound can cross the blood-brain barrier (BBB). For many central nervous system (CNS) targets, BBB penetration is essential. However, for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects. researchgate.net The volume of distribution (VDss) is another important parameter that indicates the extent of a drug's distribution in the body tissues.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. Inhibition of these enzymes by a drug candidate can lead to drug-drug interactions, a significant safety concern.

Excretion: The clearance of a compound and its metabolites from the body is a key determinant of its dosing regimen. This is often predicted as total clearance.

Toxicity: A range of toxicological endpoints can be predicted computationally, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Predicted In Silico ADMET Properties for Structurally Related Compounds

| Property | Predicted Value/Classification | Implication for Drug Development | Reference |

| Physicochemical Properties | |||

| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's Rule of Five). | youtube.com |

| LogP | < 5 | Optimal lipophilicity for absorption and distribution. | youtube.com |

| Topological Polar Surface Area (TPSA) | 40-130 Ų | Influences cell permeability and oral bioavailability. | youtube.com |

| Pharmacokinetics | |||

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. | researchgate.net |

| Blood-Brain Barrier (BBB) Permeant | Variable (Yes/No) | Determines potential for CNS activity or side effects. | researchgate.net |

| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux by P-gp, which can improve bioavailability. | youtube.com |

| CYP Inhibition (e.g., CYP2D6, CYP3A4) | Non-inhibitor | Lower risk of drug-drug interactions. | nih.gov |

| Drug-Likeness | |||

| Lipinski's Rule of Five | Yes | Indicates good oral bioavailability. | youtube.com |

| Toxicity | |||

| AMES Toxicity | Negative | Low potential for mutagenicity. | nih.gov |

| hERG I Inhibition | Low Risk | Lower likelihood of causing cardiotoxicity. | nih.gov |

Note: The values in this table are illustrative and based on predictions for structurally related compounds. A specific in silico analysis of this compound would be required for accurate predictions.

Pharmacological and Mechanistic Investigations in Vitro and Ex Vivo Focus

Evaluation of Receptor and Enzyme Binding Affinities

The affinity of 1-(pyridine-2-carbonyl)-1,4-diazepane for various biological targets has been a subject of scientific inquiry, primarily through computational studies and by analogy with structurally related compounds.

Based on a review of the available scientific literature, no direct experimental data was found detailing ligand binding studies of this compound with the GABAA, nicotinic acetylcholine (B1216132) (nAChR), or P2X4 receptors. While benzodiazepines, which contain a diazepine (B8756704) ring, are well-known for their interaction with the GABAA receptor, the specific binding profile of this pyridine-carbonyl derivative remains uncharacterized in the literature reviewed. chemisgroup.us

The potential of this compound as an enzyme inhibitor has been inferred from studies on related chemical structures targeting several key enzymes.

Matrix Metalloproteinases (MMPs), Dipeptidyl Peptidase-4 (DPP-4), and VEGFR-2: Direct experimental assays measuring the inhibitory activity of this compound against Matrix Metalloproteinases (MMPs), Dipeptidyl Peptidase-4 (DPP-4), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are not prominently featured in the reviewed literature. However, related diazepine structures have been investigated as inhibitors for these classes of enzymes, suggesting a potential area for future research.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov The substrate-binding cavity of Mpro is located between domains I and II and contains several subsites (S1, S1', S2, S4). nih.gov Studies have explored diazepine and benzodiazepine (B76468) derivatives as Mpro inhibitors. nih.gov Pharmacophore models for non-covalent Mpro inhibitors have identified key features, including hydrogen bond acceptors and hydrophobic centers that fit into these pockets. nih.gov Specifically, a pyridine (B92270) ring can interact with the S1 pocket of the enzyme. nih.gov While direct IC50 values for this compound are not specified, related benzodiazepine derivatives have shown potent inhibitory activity. nih.gov

CDK9: Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a vital role in regulating transcriptional elongation. nih.govnih.gov Its inhibition can lead to the depletion of short-lived anti-apoptotic proteins, making it an attractive target in oncology. nih.govbroadinstitute.org A wide array of heterocyclic compounds have been developed as CDK9 inhibitors, and their structure-activity relationships (SAR) have been studied. nih.govnih.gov Although data for this compound is not specifically reported, compounds containing diazepine rings and various substituted pyridine moieties have been part of inhibitor discovery campaigns against CDKs. scbt.comresearchgate.netbiorxiv.org The potency of these inhibitors varies significantly based on the specific substitutions and their interactions within the ATP-binding site of the kinase. nih.gov

Investigation of Mechanisms of Action

Understanding how this compound may exert its effects at a molecular level involves examining its influence on biological pathways and its specific interactions with target proteins.

Based on its potential enzyme targets, this compound could modulate key biological pathways.

Transcriptional Regulation: As a potential CDK9 inhibitor, the compound could interfere with the positive transcription elongation factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit. nih.gov Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation. nih.govaacrjournals.org This mechanism effectively suppresses the expression of oncogenes like MYC and anti-apoptotic proteins such as Mcl-1, which are crucial for the survival of many cancer cells. aacrjournals.orgflinders.edu.au

Viral Replication: By inhibiting SARS-CoV-2 Mpro, the compound would block the proteolytic cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins. This process is indispensable for the assembly of the viral replication and transcription complex, and its inhibition would halt the viral life cycle. nih.gov

The binding mode of inhibitors within their target enzymes provides a structural basis for their activity.

SARS-CoV-2 Mpro: The functional form of Mpro is a dimer, with each protomer containing a substrate-binding cavity with a catalytic dyad (Cys145 and His41). nih.govnih.gov Inhibitors, including those with pyridine moieties, occupy the substrate-binding pockets. Key interactions for peptide-like inhibitors often involve hydrogen bonds with the backbone amides of residues like Gly143 and Cys145, and with the side chains of His41 and Glu166. nih.govchemrxiv.org The pyridine ring of a ligand can favorably occupy the S1 pocket, forming hydrophobic and hydrogen bond interactions. nih.gov

CDK9: Inhibitors of CDK9 typically act by competing with ATP for its binding site. The binding modes of various inhibitors have been studied through molecular docking and crystallography. nih.govnih.gov Common interactions include hydrogen bonds with the hinge region of the kinase (e.g., Cys106) and interactions with the gatekeeper residue (Phe103). The specific substitutions on the inhibitor scaffold determine the ability to form additional interactions within the ribose-binding pocket and solvent-exposed regions, which dictates both potency and selectivity. nih.govnih.gov

In Vitro Biological Activity Profiling

The in vitro biological activity profile of this compound can be projected based on the analysis of its potential enzyme targets. The structure suggests a dual potential for biological activity. Its core structure is present in compounds investigated for antiviral activity against SARS-CoV-2 through the inhibition of the main protease. nih.gov Furthermore, the presence of a heterocyclic scaffold common in kinase inhibitors suggests a potential for anticancer activity through the inhibition of key regulators of transcription, such as CDK9. nih.govresearchgate.net Experimental validation through cell-based assays measuring viral replication or cancer cell proliferation would be necessary to confirm these potential activities. nih.gov

Antimicrobial Activity Studies

No studies were found that investigated the in vitro antimicrobial (antibacterial or antifungal) activity of this compound.

Antiproliferative Activity against Cancer Cell Lines

There are no published in vitro studies evaluating the antiproliferative or cytotoxic effects of this compound against any cancer cell lines.

Neurotropic Modulatory Effects

A search for data on the neurotropic modulatory effects of this compound, including any potential anxiolytic-like or anticonvulsant-like properties in cellular or ex vivo models, yielded no results.

Structure Activity Relationship Sar Studies and Drug Design Principles

Correlating Structural Modifications with Biological Activity

The biological activity of compounds based on the 1-(pyridine-2-carbonyl)-1,4-diazepane scaffold is intricately linked to their molecular structure. Modifications to the diazepane ring, the pyridine (B92270) moiety, and the connecting carbonyl group can lead to substantial changes in potency, selectivity, and pharmacokinetic properties. nih.gov

The seven-membered 1,4-diazepane ring is a flexible scaffold, and substitutions on this ring can significantly influence the compound's biological profile. chemisgroup.us In a series of σ-receptor ligands developed through a conformational expansion approach, substituting the diazepane spacer was found to retain or even improve affinity compared to a smaller piperidine (B6355638) ring. nih.gov For instance, introducing a methyl group at the N4 position can alter the ring's conformation and basicity, which may affect receptor interactions and cell permeability. Bulky substituents on the diazepane ring can either enhance binding by occupying a specific hydrophobic pocket in the target protein or decrease activity due to steric hindrance. nih.govresearchgate.net

| Compound/Modification | Substituent at N4-position | Observed/Potential Impact on Activity | Reference |

|---|---|---|---|

| Parent Compound | -H | Baseline activity; potential for hydrogen bonding. | nih.gov |

| Analogue 1 | -CH₃ (Methyl) | May increase lipophilicity; alters ring conformation. | biosynth.com |

| Analogue 2 | -CH₂Ph (Benzyl) | Introduces bulky, aromatic group; potential for π-π interactions, can improve affinity. | nih.gov |

| Analogue 3 | -C(O)Ph (Benzoyl) | Reduces basicity of N4 nitrogen; introduces additional hydrogen bond acceptor. | chemisgroup.us |

The pyridine ring is a crucial component, acting as a key interaction moiety with target proteins. rsc.org Its nitrogen atom can serve as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions. rsc.orgresearchgate.net The position of the nitrogen atom (and thus the point of attachment for the carbonyl group) is critical. Moving the attachment from the 2-position to the 3- or 4-position alters the vector and electronic properties of the molecule, which can profoundly affect binding affinity. mdpi.com

Substituents on the pyridine ring can modulate its electronic nature and steric profile. nih.govresearchgate.net Electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the basicity of the pyridine nitrogen, while electron-donating groups (e.g., methoxy (B1213986), amino groups) can increase it. tsijournals.comnih.gov These modifications are used to fine-tune interactions with the target's active site. nih.gov For example, in studies of related heterocyclic compounds, the presence and position of methoxy (-OMe) or hydroxyl (-OH) groups were found to enhance antiproliferative activity. nih.gov

| Isomer/Modification | Structural Change | Potential Impact on Activity | Reference |

|---|---|---|---|

| 2-pyridyl (Parent) | Attachment at C2 | Specific geometry; potential for chelation with metal ions in enzyme active sites. | mdpi.com |

| 3-pyridyl | Attachment at C3 | Alters dipole moment and spatial orientation of the pyridine ring relative to the diazepane. | nih.gov |

| 4-pyridyl | Attachment at C4 | Different vector for potential hydrogen bonding interactions compared to the 2-pyridyl isomer. | bldpharm.comuni.lu |

| Substituted Pyridine | e.g., 5-chloro-pyridin-2-yl | Modifies electronic properties and can occupy specific sub-pockets in the binding site. | chemisgroup.ustsijournals.com |

The carbonyl group serves as a rigid and planar linker connecting the pyridine and diazepane moieties. Its presence is often essential for activity. The oxygen atom is a strong hydrogen bond acceptor, frequently forming a critical interaction with an amino acid residue (a hydrogen bond donor) in the target's binding site. Furthermore, the planarity of the amide bond helps to orient the two ring systems in a specific, low-energy conformation conducive to binding. In related benzodiazepine (B76468) structures, the removal of the carbonyl group has been shown to cause a dramatic decrease in binding affinity, highlighting its importance. tsijournals.com

Design Principles for Optimized Biological Profiles

Optimizing the this compound scaffold for a desired biological effect involves advanced drug design principles, including conformational analysis and the strategic replacement of molecular fragments.

Due to the flexibility of the seven-membered diazepane ring, understanding the molecule's preferred three-dimensional shape is vital. Conformational analysis of N,N-disubstituted 1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules can adopt an unexpected low-energy, U-shaped conformation. nih.govlookchem.com This structure is characterized by an intramolecular π-stacking interaction between the aromatic rings and a twist-boat conformation for the diazepane ring. nih.govlookchem.com

The existence of a pre-organized, low-energy conformation that mimics the shape required for binding (the bioactive conformation) is highly advantageous. lookchem.com It reduces the entropic penalty that must be paid upon binding to the receptor, as the molecule does not need to undergo significant conformational rearrangement. lookchem.com The synthesis of rigid macrocycles that lock the molecule into this bioactive conformation has been used as a strategy to validate this hypothesis and improve potency. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve properties, and circumvent existing patents. nih.govscispace.com

Scaffold Hopping: This involves replacing the central core of the molecule (e.g., the 1,4-diazepane ring) with a structurally different scaffold that maintains the essential spatial arrangement of the key interacting groups. nih.gov For the this compound framework, the diazepane ring could potentially be "hopped" to other cyclic amines like piperazine (B1678402) or homopiperazine (B121016) to explore new chemical space while preserving the nitrogen atoms that may be crucial for activity.

Bioisosteric Replacements: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties, thereby retaining biological activity. scispace.com The pyridine ring, for instance, is a well-known bioisostere of a phenyl ring. chemisgroup.us Conversely, the pyridine ring itself could be replaced with other five- or six-membered heteroaromatic rings (e.g., pyrimidine, pyrazine, thiazole) to modulate properties like basicity, solubility, and metabolic stability. rsc.orgresearchgate.net

| Original Fragment | Potential Bioisostere/Scaffold Hop | Rationale for Replacement | Reference |

|---|---|---|---|

| Pyridine Ring | Pyrimidine, Thiazole, Phenyl | Modulate H-bonding capacity, metabolic stability, and aromatic interactions. | researchgate.netscispace.com |

| 1,4-Diazepane Ring | Piperazine, Homopiperazine | Alter ring size, flexibility, and pKa values of the nitrogens. | nih.gov |

| Carbonyl Linker | Sulfonamide, Reverse Amide | Change geometry, rigidity, and hydrogen bonding properties. | mdpi.com |

Development of Lead Compounds and Hit-to-Lead Optimization Strategies

The process of transforming a "hit" compound, identified from a high-throughput screen, into a viable "lead" compound is a critical phase in drug discovery known as hit-to-lead optimization. substack.com This stage focuses on systematically modifying the chemical structure of the initial hit to improve its potency, selectivity, and pharmacokinetic properties. substack.comyoutube.com For scaffolds such as this compound, this process involves extensive structure-activity relationship (SAR) studies to guide the design and synthesis of new analogs with enhanced therapeutic potential. nih.govnih.govnih.gov

The initial hit compound, while demonstrating desired biological activity, often possesses liabilities such as low potency or poor metabolic stability that need to be addressed through iterative cycles of chemical synthesis and biological testing. substack.com The pyridine ring, a common heterocycle in FDA-approved drugs, provides a versatile framework for modification due to its ability to engage in various molecular interactions and its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.gov The diazepane moiety also offers multiple points for chemical modification to explore the surrounding binding pocket of a target protein. nih.govacs.org

A key strategy in the hit-to-lead optimization of diazepane-based compounds is the introduction of additional functional groups or "exit vectors" on the diazepane ring. acs.org This approach aims to engage with previously unaddressed pockets within the target's active site, thereby increasing inhibitory activity. acs.org For instance, in the optimization of a SARS-CoV-2 main protease (Mpro) inhibitor with a diazepane core, researchers hypothesized that adding an exit vector to the diazepane ring could enhance binding affinity by targeting the S1′, S2′, and S4 pockets of the enzyme. acs.org

Computational methods, including molecular dynamics (MD) simulations, play a crucial role in guiding these modifications by predicting the binding modes of new analogs and helping to understand the structural basis for their activity. nih.govacs.orgnih.gov These simulations can confirm the stability of the ligand-protein complex and provide insights into key interactions that contribute to binding affinity. nih.gov

The synthesis of new analogs is a central component of hit-to-lead optimization. For diazepane-containing compounds, this often involves multi-step synthetic routes. A common approach begins with a protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, which is first acylated with an appropriate aroyl chloride. nih.gov The protecting group is then removed, and the resulting secondary amine can be further modified, for example, through reductive amination to introduce various substituents. nih.gov This systematic modification allows for the exploration of a wide range of chemical space around the core scaffold.

The following data tables showcase findings from SAR studies on diazepane-based compounds, illustrating how modifications to the core structure influence biological activity.

Table 1: SAR of 1,4-Diazepane Derivatives as Sigma Receptor (σR) Ligands nih.gov

| Compound | R | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) |

| 2c | Benzofuran-2-yl | 5.8 | 44 |

| 3c | Benzofuran-2-yl | 8.0 | 28 |

| 2d | Quinolin-2-yl | 16 | 40 |

| 3d | Quinolin-2-yl | 14 | 33 |

| 2a | Phenyl | >10000 | >10000 |

| Data derived from research on sigma receptor ligands, where modifications to the acyl group on the diazepane ring significantly impacted binding affinity. nih.gov The results indicated that bicyclic derivatives, such as those containing benzofuran (B130515) and quinoline, showed significantly higher affinity for both σ₁ and σ₂ receptors compared to simple phenyl substitution. nih.gov |

Table 2: Optimization of a Diazepane-Based SARS-CoV-2 Mpro Inhibitor acs.org

| Compound | R' | R'' | IC₅₀ (µM) |

| 1 | H | H | 4.8 |

| 116 | H | thieno[2,3-c]pyridine-4-carbonyl | 0.25 |

| 111 | 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonyl | H | 1.1 |

| 110 | 1H-pyrazolo[4,3-c]pyridine-7-carbonyl | H | 0.45 |

| This table illustrates the impact of adding a third exit vector to the diazepane ring of a SARS-CoV-2 Mpro inhibitor. acs.org The parent compound (1) was modified at different positions on the diazepane ring, leading to analogs with significantly improved inhibitory activity. acs.org |

Through these iterative design, synthesis, and testing cycles, hit compounds are refined into lead compounds with a more drug-like profile, characterized by high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. substack.com This systematic approach is essential for advancing promising chemical matter from the initial discovery phase toward preclinical and clinical development. substack.com

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro Metabolic Stability Assessment

Metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. These studies are crucial for predicting a drug's half-life and clearance in the body.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. researchgate.net Cryopreserved hepatocytes, on the other hand, contain both Phase I and Phase II enzymes and represent a more complete system for metabolic studies. thermofisher.com

In a typical microsomal stability assay, the test compound is incubated with liver microsomes (often human, rat, or mouse) and a cofactor, NADPH, to initiate the metabolic reactions. researchgate.net The concentration of the parent compound is measured over time by a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). nih.gov From the rate of disappearance of the compound, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. dundee.ac.uk

Hepatocyte stability studies follow a similar principle, but with intact liver cells. thermofisher.com These assays provide a more comprehensive picture of metabolic clearance, as they include the contributions of both Phase I and Phase II metabolic enzymes. nih.govnih.gov

Table 1: Illustrative Metabolic Stability Data for Related Pyridine (B92270) and Diazepine (B8756704) Derivatives

| Compound | System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Interpretation |

| Pyridine Derivative A | Human Liver Microsomes | > 60 | < 10 | High Stability |

| Diazepam | Cynomolgus Monkey Hepatocytes | Maintained over 2 days | - | Moderate Stability nih.gov |

| Pyridine Derivative B | Rat Liver Microsomes | 27 | 51.3 | Moderate Stability |

| Pyrimidine Derivative C | Mouse Liver Microsomes | Stable | - | High Stability nih.gov |

This table contains illustrative data from related compounds to demonstrate typical outputs of these assays. Specific data for 1-(pyridine-2-carbonyl)-1,4-diazepane is not available.

Understanding how a compound is metabolized is as important as knowing how quickly it is cleared. Metabolite profiling, or metabolite identification, aims to identify the chemical structures of the metabolites formed. nih.gov This is typically done by incubating the compound with microsomes or hepatocytes and then analyzing the samples using high-resolution mass spectrometry (HRMS), such as UPLC-QTOF-MS/MS. nih.gov

For a molecule like this compound, potential metabolic pathways could include:

Oxidation: Hydroxylation of the pyridine or diazepane rings.

N-dealkylation: Cleavage of the bonds around the nitrogen atoms in the diazepane ring.

Amide hydrolysis: Cleavage of the amide bond connecting the pyridine and diazepane moieties.

Ring opening: Cleavage of the diazepane ring. nih.gov

Identifying major metabolites is crucial as they could be pharmacologically active or contribute to off-target toxicity.

In Vitro Permeability Studies (e.g., Caco-2, MDCK assays)

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability assays using cell monolayers are the standard for predicting intestinal absorption. youtube.com

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized intestinal enterocytes, forming tight junctions that mimic the intestinal barrier. researchgate.net The Madin-Darby Canine Kidney (MDCK) cell line is another popular model, known for its rapid growth and formation of tight monolayers. creative-biolabs.comcreative-bioarray.com

In these assays, the cells are grown on a semi-permeable membrane in a transwell system. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time. nih.gov The apparent permeability coefficient (Papp) is then calculated. researchgate.net A high Papp value generally correlates with good intestinal absorption in vivo. researchgate.net These assays can also identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit absorption. This is often assessed using MDCK cells transfected with the human MDR1 gene (MDCK-MDR1). evotec.com

Table 2: Illustrative Permeability Data for Related Pyridine-Containing Compounds

| Compound | Assay System | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Data Interpretation |

| Pyridine | Caco-2 | 15.0 | - | High Permeability nih.gov |

| 3-Chloropyridine | Caco-2 | 4.5 | - | Moderate Permeability nih.gov |

| 4-Aminopyridine | Caco-2 | 1.8 | - | Low Permeability nih.gov |

| Pyrrolopyridine Derivative | Caco-2 | >10 | - | High Permeability acs.org |

This table contains illustrative data from related compounds to demonstrate typical outputs of these assays. Specific data for this compound is not available.

Plasma Protein Binding Research (In Vitro)

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. nih.gov Only the unbound (free) fraction of the drug is able to distribute into tissues and interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding a drug's distribution and efficacy. researchgate.net

Equilibrium dialysis is the gold standard method for measuring PPB. In this technique, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a buffer. nih.gov At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the percentage of the drug that was bound to the plasma proteins. bioivt.com

Table 3: Illustrative Plasma Protein Binding Data for Heterocyclic Compounds

| Compound Class | Method | Plasma Protein Binding (%) | Data Interpretation |

| Benzodiazepine (B76468) (e.g., Diazepam) | Equilibrium Dialysis | > 98% | High Binding |

| Enrofloxacin (a fluoroquinolone) | Ultrafiltration | 34.74 ± 2.33% (in dog plasma) | Low to Moderate Binding researchgate.net |

| Various Therapeutic Drugs | Multiple | Wide range (low to >99%) | Varies by compound |

This table contains illustrative data from related compounds to demonstrate typical outputs of these assays. Specific data for this compound is not available.

Computational Prediction of ADME Properties

In the early stages of drug discovery, computational (in silico) models are invaluable for predicting the ADME properties of a large number of compounds before they are synthesized. uran.ua These models use the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic parameters.

Several software platforms, such as SwissADME and ADMETlab, are widely used for this purpose. researchgate.netbdpsjournal.orgmdpi.com They can predict properties like:

Lipophilicity (LogP): Influences solubility and permeability.

Aqueous Solubility (LogS): A key factor for absorption.

Gastrointestinal (GI) Absorption: Prediction of the extent of absorption after oral administration.

Blood-Brain Barrier (BBB) Penetration: Important for CNS-acting drugs.

CYP Inhibition: Predicts the potential for drug-drug interactions.

Drug-likeness: Adherence to established rules like Lipinski's Rule of Five.

For this compound, these tools could provide initial estimates of its ADME profile, helping to prioritize it for further experimental testing.

Table 4: Illustrative In Silico ADME Predictions for a Pyridine-Diazepane Scaffold

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~205 g/mol | Favorable (Lipinski's Rule) |

| LogP | ~0.5 - 1.5 | Optimal for balancing solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | No/Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions |

This table contains predicted data for a molecule with the same chemical formula and a similar structure to demonstrate the output of computational tools. These are not experimental values.

Coordination Chemistry and Material Science Applications

1,4-Diazepane as a Ligand in Metal Complex Synthesis

The 1,4-diazepane ring is a seven-membered cyclic diamine that can act as a flexible bidentate or bridging ligand in the synthesis of metal complexes. wikipedia.org The nitrogen atoms of the diazepane ring can coordinate to a metal center, and the pyridine-2-carbonyl group in 1-(pyridine-2-carbonyl)-1,4-diazepane introduces an additional coordination site through the pyridine (B92270) nitrogen and the carbonyl oxygen. This potentially allows the ligand to act in a multidentate fashion, leading to the formation of stable and structurally diverse metal complexes.

The synthesis of metal complexes with ligands containing a pyridine moiety is a well-established area of coordination chemistry. jscimedcentral.com Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. jscimedcentral.com The reaction mixture is often heated to facilitate the complexation. For instance, complexes of Ni(II), Cu(I), and Ag(I) with pyridine have been synthesized by refluxing the corresponding metal salt with pyridine in ethanol. jscimedcentral.com Similarly, the synthesis of Zn(II) and Ni(II) complexes with pyridinyl-based ligands has been achieved through one-pot reactions. rsc.org

While specific literature on the synthesis of metal complexes with this compound is not extensively available, the general methods used for related pyridine and diazepane-containing ligands can be applied. The coordination can result in various geometries, including octahedral, square planar, or tetrahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules. jscimedcentral.com

Characterization of Metal-Diazepane Complexes

Once synthesized, the characterization of metal-diazepane complexes is crucial to determine their structure, bonding, and properties. A variety of analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to observe changes in their vibrational frequencies upon coordination to a metal ion. The stretching frequency of the C=O group in the pyridine-2-carbonyl moiety, for instance, would be expected to shift upon coordination to a metal center.

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. This can help in determining the geometry of the complex.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the mass-to-charge ratio of the complex, confirming its composition and identifying the species present in solution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the complex and its environment.

The table below summarizes the characterization data for a related Cu(II)-1,4-diazacycloheptane complex.

| Technique | Observation for [Cu(dach)₂(CCl₃CO₂)]CCl₃CO₂ | Reference |

| X-ray Crystallography | Pentacoordinate Cu(II) center, double boat conformation of diazacycloheptane ligands. | ncl.ac.ukcmu.edu |

| IR Spectroscopy | Characterized the vibrational modes of the complex. | ncl.ac.uk |

| Electronic Spectroscopy | Provided insights into the electronic structure of the Cu(II) center. | ncl.ac.uk |

| EPR Spectroscopy | Used to study the paramagnetic nature of the Cu(II) complex. | ncl.ac.uk |

| Cyclic Voltammetry | Investigated the electrochemical properties of the complex. | ncl.ac.uk |

| Magnetic Susceptibility | Confirmed the magnetic properties of the Cu(II) center. | ncl.ac.uk |

Catalytic Applications of Diazepane-Metal Complexes (e.g., CO₂ fixation, epoxidation)

Metal complexes containing diazepane and pyridine-based ligands have shown promise in various catalytic applications, including the fixation of carbon dioxide and the epoxidation of alkenes.

CO₂ Fixation:

The conversion of carbon dioxide into valuable chemicals is a significant area of research. Nickel(II) complexes of diazepane-based ligands have been shown to rapidly fix atmospheric CO₂. rsc.orgresearchgate.net For example, octahedral nickel(II) complexes with tridentate 3N ligands derived from 1,4-diazacycloheptane can react with atmospheric CO₂ in the presence of a base to form carbonate-bridged dinuclear nickel(II) complexes. rsc.orgresearchgate.net These carbonate complexes have been found to catalyze the conversion of epoxides, such as styrene (B11656) oxide, into cyclic carbonates. rsc.org The catalytic efficiency is influenced by the nature of the ligand, with more electron-releasing ligands facilitating CO₂ fixation. rsc.org

The table below presents data on the catalytic conversion of styrene oxide to styrene carbonate using a related nickel(II) complex.

| Catalyst | Substrate | Product | Yield (%) | Selectivity (%) | Reference |

| Ni₂(L1)₂(μ-CO₃)(H₂O)₂₂ | Styrene Oxide | Styrene Carbonate | Excellent | Excellent | rsc.org |

L1 = 4-methyl-1-(pyrid-2-ylmethyl)-1,4-diazacycloheptane

Epoxidation:

The epoxidation of alkenes is an important industrial process for the production of epoxides, which are versatile chemical intermediates. Cobalt imine-pyridine-carbonyl complex functionalized metal-organic frameworks (MOFs) have been utilized as heterogeneous catalysts for the aerobic epoxidation of alkenes like cyclohexene. researchgate.netberkeley.edu The presence of the pyridine ring as a strong electron-withdrawing group and the high dispersion of the cobalt(II) active sites contribute to the catalytic performance. researchgate.net While this study does not use this compound directly, it highlights the potential of cobalt complexes with pyridine-containing ligands in epoxidation catalysis.

Radiometal Chelators Based on Diazepane Scaffolds

The development of chelators for radiometals is crucial for the advancement of diagnostic and therapeutic radiopharmaceuticals. The 1,4-diazepane scaffold has emerged as a promising platform for the design of such chelators due to its ability to form stable complexes with various radiometals.

Derivatives of 1,4-diazepine, such as DATA (6-Amino-1,4-diazapine-triacetate) and AAZTA (6-Amino-1,4-diazapine-tetracetate), have been investigated for their ability to chelate radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). researchgate.net These chelators exhibit rapid and efficient labeling with these radiometals under mild conditions, which is advantageous for the preparation of radiopharmaceuticals, especially those with short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes). researchgate.netresearchgate.net

The NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator and its analogues, which share structural similarities with functionalized diazepanes, are known to form stable complexes with both ⁶⁴Cu and ⁶⁸Ga. nih.gov The choice of the chelator and the linker used to attach it to a targeting biomolecule can significantly impact the in vivo behavior and imaging properties of the resulting radiopharmaceutical. nih.gov

While there is no direct report on the use of this compound as a radiometal chelator, its structural components suggest potential in this area. The diazepane ring provides a stable anchor for the metal ion, and the pyridine-2-carbonyl group could be further functionalized to enhance the chelation properties or to attach the molecule to a targeting vector. The development of bifunctional chelators based on this scaffold could lead to new agents for PET (Positron Emission Tomography) imaging with radiometals like ⁶⁸Ga and ⁶⁴Cu. researchgate.netnih.govillinois.edumdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 1-(pyridine-2-carbonyl)-1,4-diazepane and its analogs will increasingly prioritize efficiency, diversity, and sustainability. Modern synthetic chemistry is moving beyond traditional methods, which often suffer from drawbacks like harsh reaction conditions or unsatisfactory yields, towards greener and more innovative protocols. mdpi.comnih.gov

A significant area of development is the adoption of flow chemistry . Continuous-flow synthesis, using microreactors, offers numerous advantages over batch processing, including enhanced safety, reduced reaction times, and higher yields. researchgate.netresearchgate.net For instance, a two-step telescoped flow synthesis was successfully used to produce diazepam with a 96% yield in just 15 minutes. researchgate.net Applying similar continuous-flow platforms to the synthesis of pyridine-diazepane derivatives could streamline production and facilitate easier purification. researchgate.netdntb.gov.ua

Another key direction is the development of novel catalytic systems. The use of heteropolyacids (HPAs) as efficient, reusable catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been demonstrated to produce high yields in short reaction times. nih.gov Future work could explore these and other advanced catalysts, such as metal-organic frameworks (MOFs), for the construction of the diazepane ring. dntb.gov.ua

Furthermore, innovative strategies for forming the core heterocyclic structure are being explored. These include:

Dearomatization of pyridines , where a photochemical rearrangement of 1-aminopyridinium ylides can convert pyridine (B92270) derivatives into 1,2-diazepines by inserting a nitrogen atom. chemrxiv.org

Domino reactions and intramolecular coupling , such as the CuI-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to create fused 1,4-diazepine systems. mdpi.com

Building from versatile precursors , like the use of N-propargylamines as building blocks for the synthesis of 1,4-diazepane cores, which offers high atom economy and shorter synthetic routes. rsc.org

Late-stage diversification , starting from enantiomerically pure amino acids to construct chiral 1,4-diazepanes, allowing for the synthesis of diverse and stereochemically defined libraries of compounds. researchgate.net

These green and innovative approaches are central to producing a wide array of functionalized pyridine-diazepane compounds for biological screening. mdpi.comresearchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the drug discovery process for diazepane-containing compounds. Advanced in silico methods allow for the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR) models are crucial for understanding how chemical structure relates to biological activity. By analyzing a dataset of related compounds, QSAR can identify key structural features that enhance potency. nih.gov For example, 3D-QSAR analysis has been used to identify important structural regions for the affinity of 1,4-oxazepane (B1358080) derivatives (related to diazepanes) at the dopamine (B1211576) D₄ receptor. nih.gov Such models can be developed for pyridine-diazepane ligands to predict their activity at various targets.

Molecular docking and dynamics simulations provide atomic-level insights into how a ligand interacts with its biological target. Docking studies can predict the binding pose of a compound within a receptor's active site, as has been shown for new benzodiazepines at the GABA-A receptor. researchgate.net Molecular dynamics (MD) simulations go a step further by modeling the movement of the ligand-receptor complex over time, confirming the stability of interactions and revealing key binding mechanisms. nih.govnih.gov These simulations were instrumental in confirming the strong interaction of a diazepane derivative with the sigma-1 (σ₁) receptor active site. nih.gov

Pharmacokinetic and property prediction models are also gaining prominence. Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, as demonstrated for diazepam. nih.gov Artificial intelligence, including deep learning and neural networks, is being applied to predict properties like drug release from a formulated tablet and the solubility of benzodiazepines in various solvent systems. researchgate.netbohrium.com These predictive tools are vital for designing diazepane derivatives with favorable drug-like properties.

Identification of Novel Biological Targets and Therapeutic Areas for Diazepane-Containing Compounds

While the classical target for benzodiazepines is the GABA-A receptor, leading to their use as anxiolytics, sedatives, and anticonvulsants, the versatile diazepine (B8756704) scaffold is proving to be active against a much wider range of biological targets. researchgate.netnih.gov This opens up new therapeutic possibilities for compounds like this compound.

Future research will focus on exploring these non-traditional targets:

Epigenetic Proteins: Diazepine compounds have emerged as potent inhibitors of bromodomains, proteins that recognize acetylated lysine (B10760008) residues and are critical for activating gene transcription in diseases like cancer and inflammation. nih.gov This positions the scaffold as a template for developing novel epigenetic modulators.

Sigma Receptors (σR): A new series of 1,4-diazepane derivatives has been identified as high-affinity ligands for sigma receptors, which are implicated in neurodegenerative disorders and other neurological conditions. nih.gov The benzofurane-substituted diazepane derivative 2c showed particularly high affinity for the σ₁ receptor. nih.gov

Cell Adhesion Molecules: 1,4-Diazepane-2,5-diones were discovered to be a new class of potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key molecule in immune cell adhesion and a target for treating inflammatory diseases. nih.gov

Other Receptors and Ion Channels: Research has pointed to analgesic activity for some diazepine derivatives through the modulation of TRPV1 receptors or by acting as kappa-opioid agonists. nih.gov Additionally, related scaffolds have been developed as selective ligands for dopamine D₄ receptors, suggesting a potential role in treating schizophrenia. nih.gov

The wide range of biological activities reported for 1,4-diazepine derivatives—including antipsychotic, anthelmintic, antibacterial, antifungal, and anticancer effects—underscores the vast therapeutic potential of this scaffold that is yet to be fully exploited. semanticscholar.orgnih.gov

Strategic Development of Highly Selective Ligands

A major goal in modern drug design is achieving selectivity, where a ligand potently binds to its intended target with minimal interaction with other proteins, thereby reducing off-target side effects. The development of highly selective diazepane-containing ligands will rely on several key strategies.

One powerful approach is leveraging the privileged scaffold concept. The diazepine core has favorable physicochemical and versatile structural qualities that make it an excellent template for developing inhibitors against various targets. nih.gov By strategically modifying the variable regions of the scaffold—for instance, the groups attached to the nitrogen atoms or the fused ring systems—medicinal chemists can fine-tune the ligand's properties to achieve high selectivity for a specific protein. nih.gov

Pharmacophore modeling and structure-based design are also central to this effort. By understanding the key interaction points within a receptor's binding site, new ligands can be designed to maximize affinity and selectivity. nih.gov This can be guided by computational methods like QSAR, which help to define the structural requirements for improving ligand potency and selectivity. nih.gov

Another successful strategy is conformational modification . Researchers have successfully used a "conformational expansion" approach, converting existing piperidine-based ligands into 1,4-diazepane-based ones. nih.gov This modification to the central ring can alter the way the ligand presents its pharmacophoric groups to the receptor, often leading to enhanced affinity and a different selectivity profile. nih.gov The diazepine scaffold has also been used to mimic protein secondary structures, such as β-turns, to create ligands with affinity for targets like GPCRs. nih.gov

Methodological Advancements in In Vitro Biological Evaluation

To effectively screen novel pyridine-diazepane compounds and understand their biological effects, advanced and robust in vitro evaluation methods are essential. Future research will increasingly rely on a suite of sophisticated assays to characterize these molecules.

Receptor binding assays are fundamental for quantifying the affinity of a ligand for its target. Radioligand binding assays, which use a radioactively labeled compound (like [³H]-flumazenil for the benzodiazepine (B76468) receptor), are a well-established method to determine the inhibitory constant (Ki) or IC₅₀ of new, unlabeled ligands. nih.gov

Cell-based functional assays are critical for moving beyond simple binding and understanding the actual biological effect of a compound. This includes:

Cytotoxicity screening: Evaluating the toxicity of new compounds against various human cell lines is a standard and necessary step. For example, diazepane derivatives have been tested on cancer cell lines such as human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y). nih.gov Similar assays have been used for benzo[b]pyrano[2,3-e] mdpi.comresearchgate.netdiazepines. mdpi.com

Antioxidant activity assays: The capacity of compounds to scavenge radicals can be measured using assays like the ABTS and H₂O₂ methods, providing insight into potential neuroprotective effects. nih.gov

Anti-infective screening: The in vitro activity of compounds against pathogens can be determined using methods like the tube dilution technique to find the Minimum Inhibitory Concentration (MIC) against bacteria such as Mycobacterium tuberculosis. mdpi.com

The development of high-throughput screening (HTS) versions of these assays will allow for the rapid evaluation of large libraries of diazepane derivatives, accelerating the identification of lead compounds for further development.

Q & A

Q. Advanced Research Focus

- Quantum Chemical Modeling : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps for reactivity prediction .

- ADMET Prediction : Tools like SwissADME estimate logP (2.1–3.8 for most derivatives), suggesting moderate blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100 ns to assess binding stability under physiological conditions .

Validation : Correlate computed logP with experimental HPLC retention times .

How should researchers address contradictions in reported synthetic yields for diazepane derivatives?

Advanced Research Focus

Discrepancies often arise from:

- Reagent Purity : Anhydrous conditions vs. trace moisture (e.g., 1,4-diazepane’s hygroscopicity lowers yields) .

- Catalyst Efficiency : KI vs. Cs₂CO₃ in SNAr reactions (e.g., 61% yield with KI vs. 45% with Cs₂CO₃ for naphthyl derivatives) .

- Workup Protocols : Acidic extraction (pH 4–5) minimizes side-product formation in halogenated analogs .

Resolution : Replicate reactions with controlled humidity and inert atmospheres (N₂/Ar) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate .

Advanced Note : LC/MS monitoring reduces exposure risks by minimizing trial-and-error synthesis .

How can X-ray crystallography resolve ambiguities in the molecular geometry of diazepane derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction:

- Confirms bond lengths (e.g., C-N bonds: 1.45–1.49 Å) and dihedral angles in the diazepane ring .

- Identifies non-covalent interactions (e.g., π-π stacking in pyridine-containing analogs) that influence packing and stability .

Case Study : 4-(2,4-Dichlorophenyl)-dihydropyridine derivatives showed planar pyridine rings, validated by CCDC deposition codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.